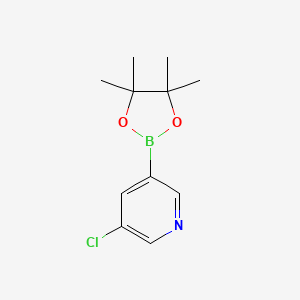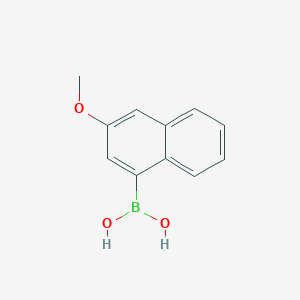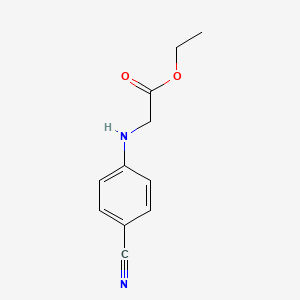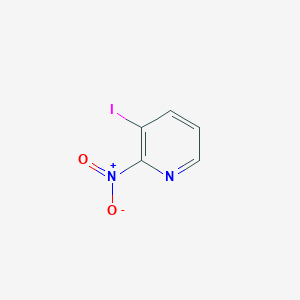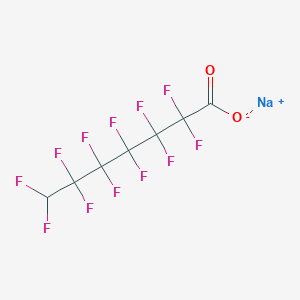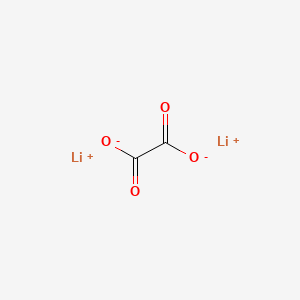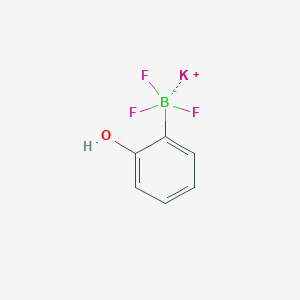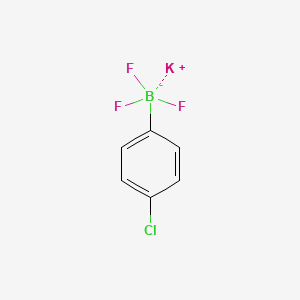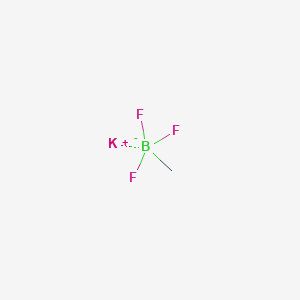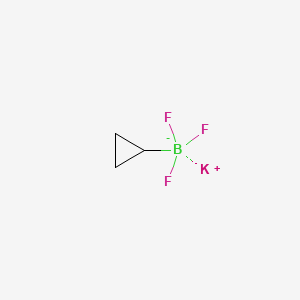
Ácido cromano-7-carboxílico
Descripción general
Descripción
Chroman-7-carboxylic acid is an organic compound belonging to the chromane family, which is characterized by a benzopyran ring system
Aplicaciones Científicas De Investigación
Chroman-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound exhibits antioxidant properties and can be used in studies related to oxidative stress and cellular protection.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other chemical products.
Mecanismo De Acción
Target of Action
It is known that chroman derivatives, such as 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), exhibit antioxidant activity . This suggests that Chroman-7-carboxylic acid may also interact with biological targets involved in oxidative stress and free radical scavenging.
Mode of Action
Chroman derivatives are known to exhibit antioxidant activity, which involves the neutralization of free radicals . This suggests that Chroman-7-carboxylic acid may interact with its targets by donating electrons, thereby neutralizing free radicals and preventing oxidative damage.
Biochemical Pathways
Given the antioxidant activity of similar chroman derivatives , it can be inferred that Chroman-7-carboxylic acid may influence pathways related to oxidative stress and free radical scavenging.
Result of Action
Based on the known antioxidant activity of similar chroman derivatives , it can be inferred that Chroman-7-carboxylic acid may help to prevent oxidative damage at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
It is believed to interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
Chroman-7-carboxylic acid may have various effects on cells and cellular processes. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, Chroman-7-carboxylic acid has been found to be 95–100% stable for 2 months at room temperature and 45 C .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chroman-7-carboxylic acid can be synthesized through various methods. One common approach involves the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization . Another method includes the visible-light-induced doubly decarboxylative Giese reaction, which involves the use of photoredox catalysts, bases, anhydrous solvents, and an inert atmosphere .
Industrial Production Methods: Industrial production of chroman-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Chroman-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert chroman-7-carboxylic acid into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can yield alcohol derivatives from the carboxylic acid group.
Substitution: Substitution reactions can introduce different functional groups into the chromane ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce chromanol derivatives.
Comparación Con Compuestos Similares
- Coumarin-3-carboxylic acid
- Chromone-3-carboxylic acid
- 2-Substituted chromanes
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBKBKXGTAPJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624650 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527681-33-0 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


